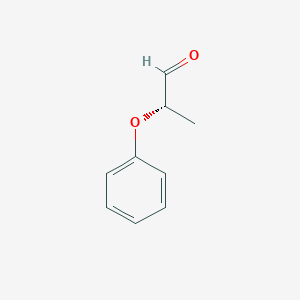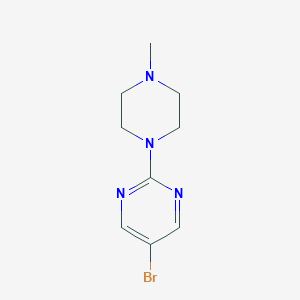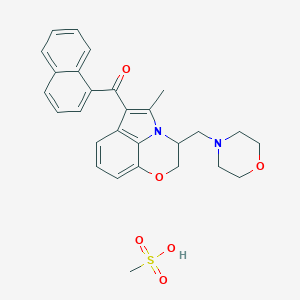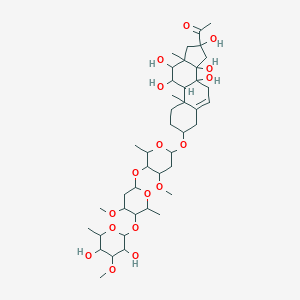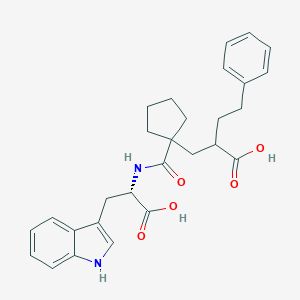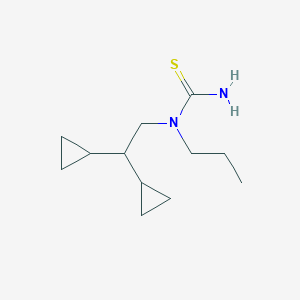
N-(2,2-Dicyclopropylethyl)-N-propylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-Dicyclopropylethyl)-N-propylthiourea, commonly known as DPTU, is a thiourea derivative that has been extensively studied for its potential applications in various scientific fields. DPTU is a white crystalline solid with a molecular formula of C13H24N2S and a molecular weight of 240.41 g/mol. In
Mécanisme D'action
The mechanism of action of DPTU is not fully understood, but it is believed to act by inhibiting various enzymes and proteins in the body. In cancer cells, DPTU has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. In neurodegenerative diseases, DPTU has been shown to protect neurons from oxidative stress and inflammation, which are two key factors in the pathogenesis of these diseases.
Biochemical and Physiological Effects:
DPTU has been shown to have a variety of biochemical and physiological effects. In cancer cells, DPTU has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of various oncogenes. In neurodegenerative diseases, DPTU has been shown to decrease oxidative stress and inflammation, improve mitochondrial function, and enhance the activity of various neuroprotective enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DPTU in lab experiments include its high purity, low toxicity, and ability to inhibit various enzymes and proteins. However, the limitations of using DPTU include its limited solubility in water and its potential for off-target effects due to its ability to inhibit multiple enzymes and proteins.
Orientations Futures
There are several future directions for the research and development of DPTU. In agriculture, further studies are needed to investigate the potential use of DPTU as a pesticide and fungicide. In medicine, further studies are needed to investigate the potential use of DPTU as an anticancer agent and neuroprotective agent. Additionally, further studies are needed to investigate the potential use of DPTU as a polymer additive in material science. Overall, the potential applications of DPTU in various scientific fields make it a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of DPTU involves the reaction of 2,2-dicyclopropylethylamine and propyl isothiocyanate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction takes place at room temperature and yields DPTU as a white crystalline solid with a high purity.
Applications De Recherche Scientifique
DPTU has been extensively studied for its potential applications in various scientific fields such as agriculture, medicine, and material science. In agriculture, DPTU has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new pesticides and fungicides. In medicine, DPTU has been investigated for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, DPTU has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In material science, DPTU has been investigated for its potential use as a polymer additive due to its ability to improve the mechanical properties of polymers.
Propriétés
Numéro CAS |
155047-74-8 |
|---|---|
Nom du produit |
N-(2,2-Dicyclopropylethyl)-N-propylthiourea |
Formule moléculaire |
C12H22N2S |
Poids moléculaire |
226.38 g/mol |
Nom IUPAC |
1-(2,2-dicyclopropylethyl)-1-propylthiourea |
InChI |
InChI=1S/C12H22N2S/c1-2-7-14(12(13)15)8-11(9-3-4-9)10-5-6-10/h9-11H,2-8H2,1H3,(H2,13,15) |
Clé InChI |
KUTCQSJUPROYSS-UHFFFAOYSA-N |
SMILES |
CCCN(CC(C1CC1)C2CC2)C(=S)N |
SMILES canonique |
CCCN(CC(C1CC1)C2CC2)C(=S)N |
Synonymes |
Thiourea, N-(2,2-dicyclopropylethyl)-N-propyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



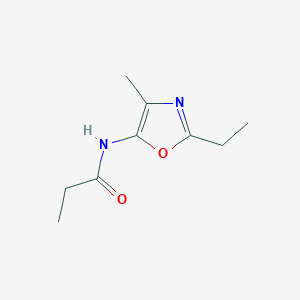
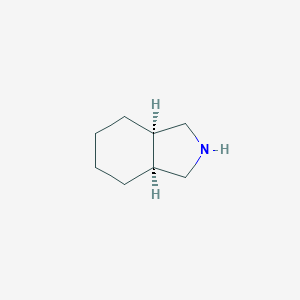
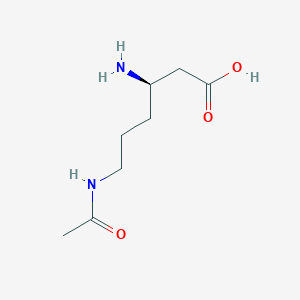
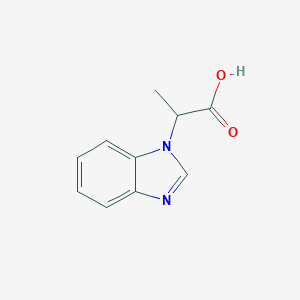
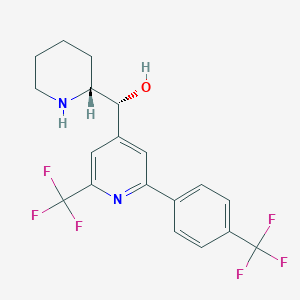
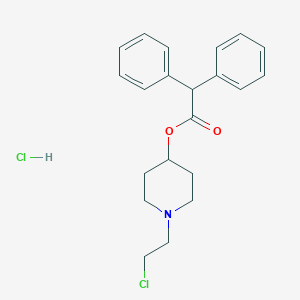
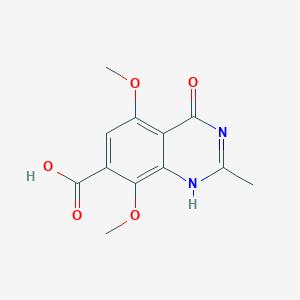
![{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid](/img/structure/B142293.png)
